The compound 2-(5-Bromopyrimidin-2-YL)ethylamine is a derivative of pyrimidine, characterized by a bromine atom at the 5-position of the pyrimidine ring and a methylamine group attached to the ethyl chain. Its molecular formula is with a molecular weight of approximately 201.06 g/mol. This compound is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis and development due to its unique structural properties which allow for various chemical modifications .
The reactivity of 2-(5-Bromopyrimidin-2-YL)ethylamine is influenced by its functional groups. Key reactions include:
Research indicates that 2-(5-Bromopyrimidin-2-YL)ethylamine exhibits significant biological activity. It has been investigated for potential anti-cancer properties, particularly against aggressive brain tumors like glioblastomas. The compound's structure allows it to interact with biological targets involved in cell proliferation and survival pathways. Additionally, preliminary studies suggest it may possess antimicrobial properties, although further research is needed to elucidate its mechanisms of action fully .
Several methods have been developed for synthesizing 2-(5-Bromopyrimidin-2-YL)ethylamine:
Industrial production may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield.
2-(5-Bromopyrimidin-2-YL)ethylamine has several applications:
Studies on 2-(5-Bromopyrimidin-2-YL)ethylamine have focused on its interactions with biological macromolecules. These interactions are crucial for understanding its mechanism of action, particularly how it may inhibit or modulate specific cellular pathways involved in cancer progression or microbial resistance. Further investigations are necessary to clarify these interactions and their implications in therapeutic contexts .
Several compounds share structural similarities with 2-(5-Bromopyrimidin-2-YL)ethylamine. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
N-(Pyridin-2-ylmethyl)ethanamine | 51639-58-8 | 1.00 |
(5-Methylpyridin-2-yl)methanamine | 45715-08-0 | 0.83 |
(4-Methylpyridin-2-yl)methanamine | 129768-95-2 | 0.83 |
(4-Methylpyridin-2-yl)methanamine dihydrochloride | 357287-88-8 | 0.81 |
The uniqueness of 2-(5-Bromopyrimidin-2-YL)ethylamine lies in its specific bromination pattern on the pyrimidine ring, which may influence its biological activity and chemical reactivity compared to others in this class. This specific substitution enhances its potential as a therapeutic agent, distinguishing it from simpler analogs that lack the bromine substituent or have different functional groups .